molecular formula C14H24N4 B8747442 4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine CAS No. 503629-25-2

4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine

Cat. No. B8747442
Key on ui cas rn: 503629-25-2
M. Wt: 248.37 g/mol
InChI Key: MEMCCQUMSXPDPE-UHFFFAOYSA-N
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Patent
US07098236B2

Procedure details

A suspension of 0.1385 gms. of [3-(4-methyl-piperazin-1-yl)-propyl]-(4-nitro-phenyl)-amine in 3 mL of ethanol is heated to 50° C. Once dissolution is achieved 0.144 mL hydrazine monohydrate is addded to the solution. A Raney nickel slurry in water is added to the 50° C. solution dropwise, waiting after each addition for the gas evolution to cease. Sufficient quantities of Raney nickel have been added when continued addition of Raney nickel causes no further gas evolution. The reaction is then maintained at 50° C. for an additional hour, and subsequently is cooled to room temperature. The reaction mixture is filtered through a pad of celite (rinsing the pad with methanol). N-[3-(4-Methyl-piperazin-1-yl)-propyl]-benzene-1,4-diamine (0.116 gms.) is isolated upon evaporation of the filtrate, and is subsequently used without purification in the reaction of Example 302.
Name
[3-(4-methyl-piperazin-1-yl)-propyl]-(4-nitro-phenyl)-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.144 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][NH:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.O.NN>C(O)C.[Ni].O>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][CH2:9][CH2:10][NH:11][C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)[CH2:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
[3-(4-methyl-piperazin-1-yl)-propyl]-(4-nitro-phenyl)-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)CCCNC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.144 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 0.1385 gms
DISSOLUTION
Type
DISSOLUTION
Details
Once dissolution
WAIT
Type
WAIT
Details
waiting
ADDITION
Type
ADDITION
Details
after each addition for the gas evolution
TEMPERATURE
Type
TEMPERATURE
Details
subsequently is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of celite (
WASH
Type
WASH
Details
rinsing the pad with methanol)

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CCCNC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.116 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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